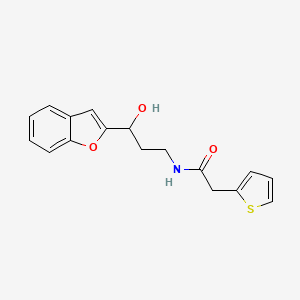

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide

Description

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzofuran-2-yl moiety linked via a 3-hydroxypropyl chain to an acetamide backbone substituted with a thiophen-2-yl group. Benzofuran and thiophene rings contribute to its aromatic and electronic properties, while the hydroxypropyl chain may enhance solubility or facilitate hydrogen bonding. This compound is structurally distinct due to the combination of oxygen-containing benzofuran and sulfur-containing thiophene heterocycles, which may influence its reactivity, pharmacokinetics, or biological activity.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c19-14(16-10-12-4-1-2-6-15(12)21-16)7-8-18-17(20)11-13-5-3-9-22-13/h1-6,9-10,14,19H,7-8,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNWMWWZRBHWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of the Hydroxypropyl Group: The benzofuran derivative is then reacted with an epoxide, such as glycidol, in the presence of a base to introduce the hydroxypropyl group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Acetamide Formation: Finally, the thiophene derivative is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The benzofuran and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of benzofuran-2-yl-3-oxopropyl-2-thiophen-2-ylacetamide.

Reduction: Formation of N-(3-(benzofuran-2-yl)-3-aminopropyl)-2-(thiophen-2-yl)acetamide.

Substitution: Formation of various substituted benzofuran or thiophene derivatives.

Scientific Research Applications

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzofuran and thiophene rings can interact with aromatic residues in proteins, while the hydroxypropyl and acetamide groups can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

N-(3-Acetyl-2-thienyl)acetamides ()

Compounds such as N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide share the thiophene-acetamide framework but lack the benzofuran and hydroxypropyl groups. Key differences include:

- Functional Groups : The bromo and phthalimido substituents in these derivatives may increase steric hindrance or reactivity, contrasting with the hydrogen-bonding capability of the hydroxypropyl group in the target compound .

Benzothiazole-Based Acetamides ()

Patent-derived compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace benzofuran with a benzothiazole ring. Notable distinctions include:

- Heterocyclic Core : Benzothiazole contains nitrogen and sulfur, creating a more electron-deficient aromatic system compared to benzofuran.

- Substituent Impact : The trifluoromethyl group in these analogues is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility relative to the hydroxypropyl chain in the target compound.

- Methoxy Groups : Methoxy substituents on the phenyl ring could improve lipophilicity, differing from the polar hydroxypropyl group .

Complex Heterocyclic Acetamides ()

The compound 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide shares the N-(3-hydroxypropyl)acetamide backbone but incorporates benzothiazole and triazole rings. Key comparisons:

- Sulfur Linkages : Additional sulfanyl groups may enhance metal-binding properties or redox activity, absent in the target compound.

- Hydroxypropyl Chain : Both compounds share this group, suggesting similar solubility profiles, but the triazole-benzothiazole system may reduce bioavailability due to higher molecular weight .

Research Implications and Limitations

While structural comparisons highlight differences in electronic, steric, and solubility profiles, empirical data on the target compound’s physicochemical or biological properties are absent in the provided evidence. Further studies should focus on:

- Synthetic Optimization : Leveraging the hydroxypropyl group for derivatization.

- Biological Screening : Testing for activity against benzofuran/thiophene-targeted systems (e.g., kinases, GPCRs).

- Computational Modeling : Using methods like DFT (as in –3) to predict reactivity or binding modes .

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features two significant moieties: benzofuran and thiophene , which are known for their diverse biological activities. The benzofuran structure contributes to various pharmacological properties, while the thiophene moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.

- Receptor Modulation : It can act on various receptors, potentially affecting neurotransmission and other signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has shown promise in antimicrobial assays, with studies demonstrating activity against a range of bacterial strains. The presence of the thiophene ring is believed to enhance its antimicrobial efficacy by disrupting bacterial cell membranes .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of benzofuran derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Varies by assay |

| N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide | Anticancer | 15.0 |

| 3-thiophen-2-yl-3H-benzofuran derivative | Antimicrobial | 10.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.